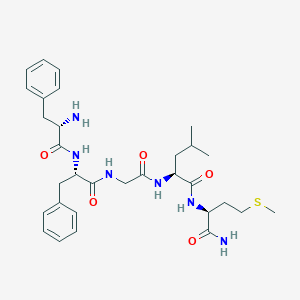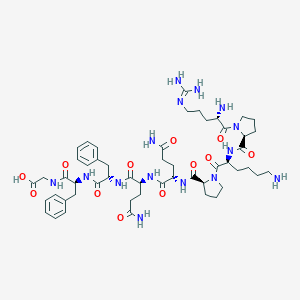
Preprovasoactive intestinal peptide (111-122)
Overview
Description
Preprovasoactive intestinal peptide (111-122) is a peptide derived from the prepro-vasoactive intestinal polypeptide (VIP). It corresponds to the 111-122 amino acid fragment of VIP . VIP is present in both the peripheral and central nervous systems, where it functions as a non-adrenergic, non-cholinergic neurotransmitter or neuromodulator .
Synthesis Analysis
Vasoactive intestinal polypeptide (VIP) is derived from a 170 amino acid precursor which is processed to preproVIP 22-79, PHI, preproVIP 111-122 and preproVIP 156-170. All preproVIP-derived peptides have been shown in normal tissue and VIP-producing cell lines .Molecular Structure Analysis
The molecular weight of Preprovasoactive intestinal peptide (111-122) is 1242.33 and its formula is C53H87N13O21 . The sequence of this peptide is Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val .Scientific Research Applications
1. Neurochemical Characterization in Rat Gut Raybould and Dimaline (1987) investigated the cellular origin of peptides derived from preprovasoactive intestinal peptide in the rat gut. They found distinct patterns of colocalization of peptides derived from preprovasoactive intestinal peptide, indicating different processing pathways in a population of neurons in the myenteric plexus of the rat stomach and intestine (Raybould & Dimaline, 1987).
2. Biosynthetic Processing in the Human Gastrointestinal Tract Bredkjær et al. (1991) conducted a study on the biosynthetic processing of preproVIP in the human gut. Their research revealed that all five peptides derived from preproVIP, including preproVIP 111-122, are expressed in the gastrointestinal tract. This study highlights the coexistence and distribution of preproVIP-derived peptides in neuronal elements of the human gut (Bredkjær et al., 1991).
3. Alternative Processing Pathways Dimaline and Vowles (1988) explored the alternative processing pathways for preprovasoactive intestinal peptide in enteric nerves of rat stomach and intestine. They found that concentrations of peptides like NFP-LI and CFP-LI differed in the brain and throughout the gut, suggesting alternative processing pathways in different organs (Dimaline & Vowles, 1988).
4. Expression in VIP-Producing Tumors RØNNOV-JENSEN, Gether, and Fahrenkrug (1991) studied the expression of preproVIP-derived peptides, including preproVIP 111-122, in tissue and plasma from patients with VIP-producing tumors. Their findings indicate various post-translational processing pathways of preproVIP in these tumors (RØNNOV-JENSEN et al., 1991).
5. Role in Metabolic Autoregulation Zhang et al. (1991) described the distribution of peptide sequences derived from preproVIP, including preproVIP 111-122, in perivascular nerves of rat brain arteries. This study contributes to understanding the functional anatomy of metabolic autoregulation (Zhang et al., 1991).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKKDGJFKJBWDQK-FYKWFVNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H87N13O21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30153836 | |
| Record name | Preprovasoactive intestinal peptide (111-122) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123025-94-5 | |
| Record name | Preprovasoactive intestinal peptide (111-122) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123025945 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Preprovasoactive intestinal peptide (111-122) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30153836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[[2-[[2-[[2-[[5-Amino-2-[[5-amino-2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B549625.png)












